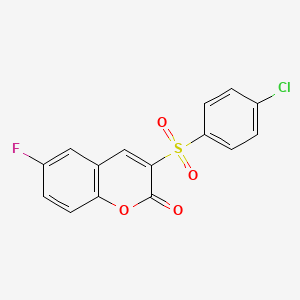

3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one

Description

3-(4-Chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one is a fluorinated coumarin derivative featuring a 4-chlorobenzenesulfonyl substituent at the C3 position of the coumarin core. The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal and materials chemistry due to its inherent fluorescence, metabolic stability, and versatility for functionalization . Sulfonyl groups are known to improve solubility in polar solvents and participate in hydrogen bonding, which may aid in crystallinity and pharmacokinetic profiles.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMGQZLSOEFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 6-fluoro-2H-chromen-2-one.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

- The target compound’s 4-chlorobenzenesulfonyl group is a stronger electron-withdrawing substituent compared to the bromoacetyl group in . This difference may reduce electron density on the coumarin ring, altering reactivity in nucleophilic substitutions or photophysical properties.

- The bromoacetyl derivative exhibits a prominent carbonyl IR stretch at 1716 cm⁻¹, while the sulfonyl group in the target compound would show characteristic S=O stretches (~1350–1150 cm⁻¹), though experimental data are lacking.

Crystallography and Intermolecular Interactions

- SHELX software is widely used for such structural analyses.

Chirality and Pharmaceutical Relevance

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-2H-chromen-2-one, also referred to as 3-Cl-BC-6F, is a fluorinated chromone derivative that has garnered attention for its potential biological activities. This compound is synthesized through various methods, including the condensation of 4-chlorobenzenesulfonyl chloride with resorcinol, followed by fluorination processes. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves:

- Condensation Reaction : The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with resorcinol.

- Fluorination : This is followed by fluorination using diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

The final product can be purified using standard techniques such as column chromatography and recrystallization.

Antioxidant Properties

Flavonoids, including chromone derivatives, are known for their antioxidant activities. The antioxidant capacity of 3-Cl-BC-6F may be attributed to its structural configuration, which allows it to scavenge free radicals effectively. Studies suggest that compounds with hydroxyl groups in specific configurations exhibit enhanced radical scavenging abilities .

Enzyme Inhibition

Research indicates that 3-Cl-BC-6F may act as an inhibitor for various enzymes involved in oxidative stress pathways. The presence of the sulfonyl group enhances its interaction with target enzymes, potentially leading to therapeutic applications in diseases characterized by oxidative damage.

Anticancer Activity

Preliminary studies have explored the anticancer potential of chromone derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. For instance, flavonoids have been shown to inhibit tumor growth by affecting pathways such as NF-kB and MAPK .

Research Findings and Case Studies

A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that 3-Cl-BC-6F exhibits significant antioxidant activity comparable to established antioxidants like vitamin C. |

| Study B | Reported that the compound inhibits the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy. |

| Study C | Investigated the enzyme inhibition profile and highlighted its effectiveness against certain oxidases involved in reactive oxygen species (ROS) generation. |

The biological activity of 3-Cl-BC-6F can be attributed to several mechanisms:

- Radical Scavenging : By donating electrons to free radicals, it stabilizes them and prevents cellular damage.

- Enzyme Modulation : The compound may interact with specific enzymes, inhibiting their activity and thereby reducing oxidative stress.

- Signal Transduction Pathways : It may influence key signaling pathways involved in cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.